

An In-depth Technical Guide to a Key Aminopyridine Building Block

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Compound of Interest

Compound Name: 3,4,5-Trimethylpyridin-2-amine

CAS No.: 875462-77-4

Cat. No.: B2568202

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To the Researcher:

The initial inquiry for this technical guide centered on the suppliers and price of 2-amino-3,4,5-trimethylpyridine. However, a comprehensive search of chemical supplier databases and scientific literature reveals that this specific isomer is not a commercially available, off-the-shelf compound. It appears to be a rare chemical that would require custom synthesis. One supplier, Synchem, lists the related isomer 2-amino-3,4,6-trimethylpyridine (CAS 1101060-87-0) as available only via "synthesis on demand," further suggesting that polysubstituted aminopyridines of this nature are not standard stock items[1].

Given the lack of public data, providing a meaningful guide on suppliers and pricing for the requested compound is not feasible.

Therefore, to fulfill the spirit and rigorous technical requirements of your request, this guide has been re-focused on a closely related, structurally significant, and widely available analogue: 2-Amino-5-methylpyridine (CAS 1603-41-4). This compound, also known as 2-amino-5-picoline, is a critical building block in pharmaceutical and agrochemical development. By using it as our primary subject, we can deliver a guide with the depth, practical protocols, and data-driven

insights you require, while also providing a hypothetical synthetic pathway for the originally requested molecule.

A Senior Application Scientist's Guide to 2-Amino-5-methylpyridine (CAS 1603-41-4)

Introduction: The Strategic Value of Aminopyridine Scaffolds

Substituted pyridines are among the most prevalent heterocyclic motifs in modern drug discovery and materials science. The introduction of an amino group, particularly at the C2 position, provides a versatile synthetic handle for a multitude of chemical transformations, including amide couplings, N-arylations, and the formation of more complex heterocyclic systems. 2-Amino-5-methylpyridine is a prime example of such a strategic intermediate. The methyl group at the C5 position offers a point for metabolic modulation or further functionalization, making this "aminopicoline" a highly sought-after building block for creating libraries of bioactive compounds. This guide provides a field-proven perspective on its synthesis, characterization, applications, and procurement.

Physicochemical and Safety Profile

Understanding the fundamental properties of a starting material is non-negotiable for reaction design and safety. The data below has been consolidated from reliable chemical databases and supplier documentation^{[2][3][4]}.

Table 1: Core Properties of 2-Amino-5-methylpyridine

| Property | Value | Source |
|-------------------|----------------------------------------------|--------|
| CAS Number | 1603-41-4 | [2] |
| Molecular Formula | C ₆ H ₈ N ₂ | [3] |
| Molecular Weight | 108.14 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [4][5] |
| Melting Point | 76-77 °C (lit.) | [2] |
| Boiling Point | 227 °C (lit.) | [2] |
| pKa | 7.22 | [6] |
| SMILES | <chem>Cc1ccc(N)nc1</chem> | [2] |
| InChIKey | CMBSSVKZOPZBKW-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as acutely toxic and requires careful handling in a controlled laboratory environment. The following GHS classifications are critical for risk assessment[3][5].

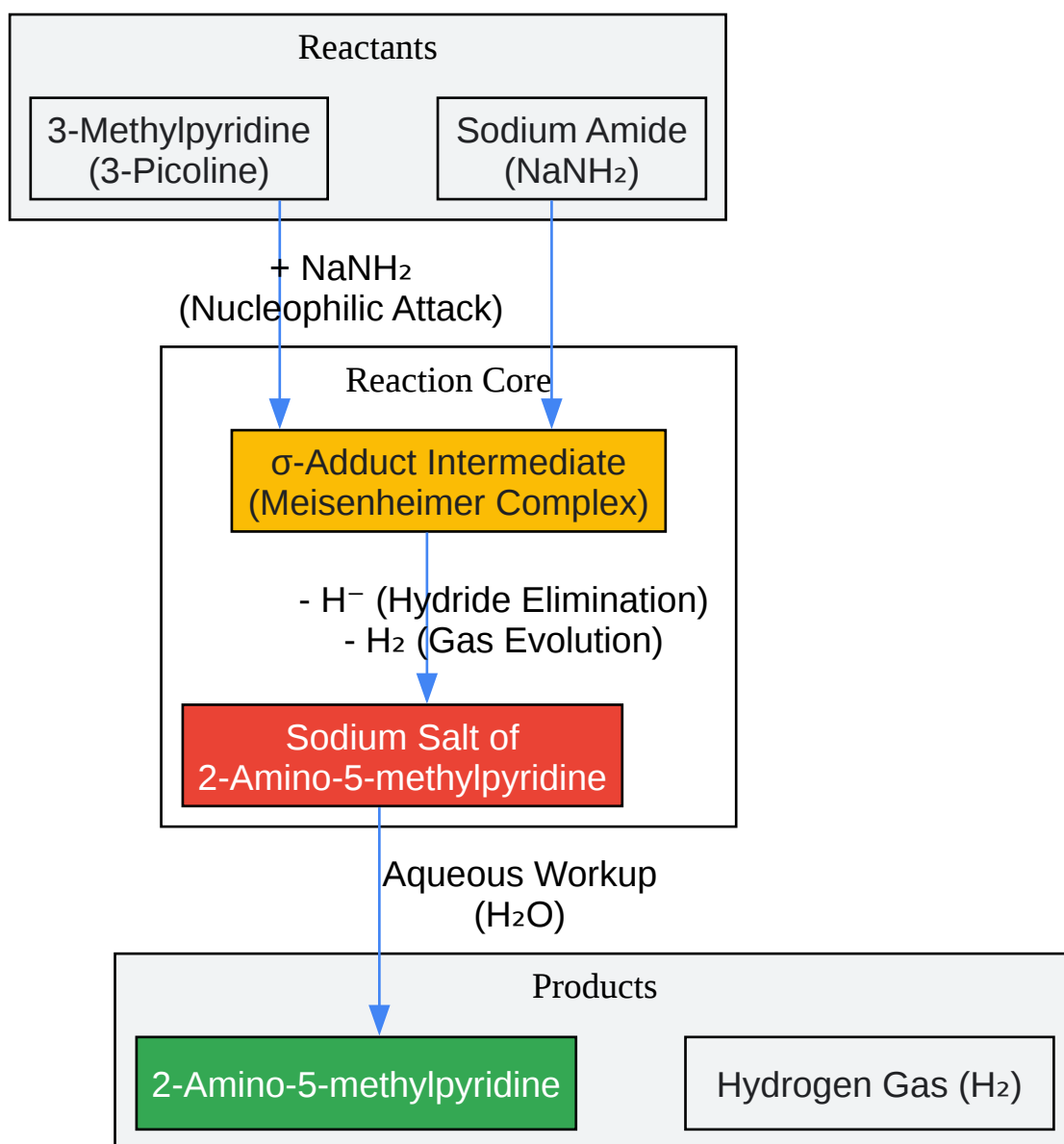
Table 2: GHS Hazard Summary

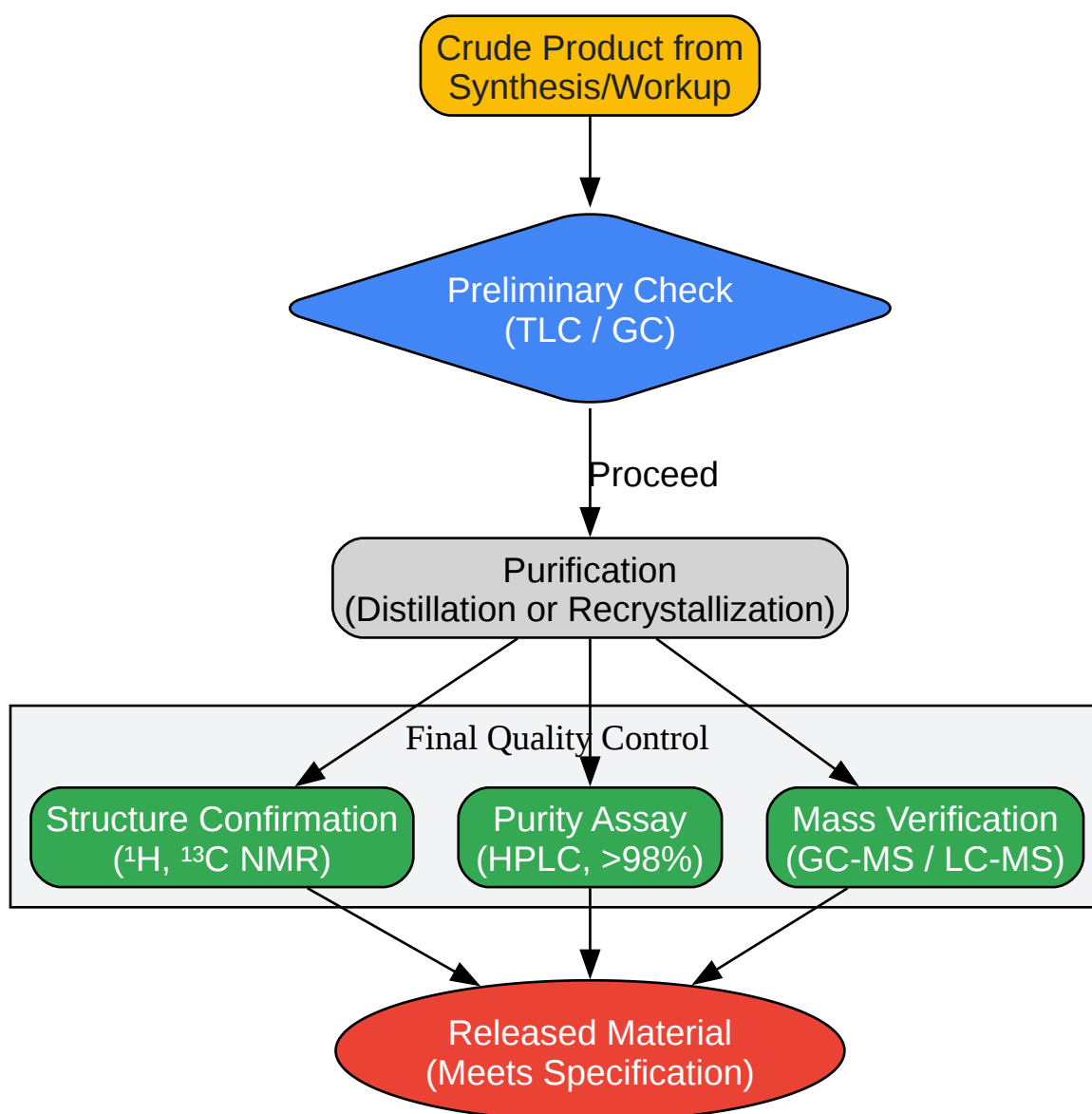
| Pictogram | GHS Class | Hazard Statement | Precautionary Statement (Examples) |
|-----------|------------------------------------------------|--------------------------------------------------------|------------------------------------|
| | Acute Toxicity 3 (Oral, Dermal) | H301+H311: Toxic if swallowed or in contact with skin. | P264, P280, P301+P310, P361+P364 |
| | Skin Irritation 2, Eye Irritation 2, STOT SE 3 | H315, H319, H335 | P261, P302+P352, P305+P351+P338 |

Synthesis and Purification: The Chichibabin Amination

The most classic and industrially relevant synthesis of 2-aminopyridines from their parent pyridines is the Chichibabin reaction. This nucleophilic aromatic substitution reaction uses sodium amide (NaNH_2) to directly aminate the pyridine ring, typically at the electron-deficient C2 position^{[7][8][9][10]}.

The causality behind this reaction is twofold: 1) The pyridine nitrogen activates the C2 and C6 positions toward nucleophilic attack, and 2) The reaction is driven to completion by the irreversible loss of hydrogen gas after the elimination of a hydride ion, a notoriously poor leaving group that is effectively removed by reacting with an acidic proton source in the reaction milieu^[11].





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Caption: Workflow from crude product to analytically validated material.

- Nuclear Magnetic Resonance (NMR): ^1H NMR is essential for confirming the substitution pattern. The three aromatic protons will appear as distinct signals, and their coupling constants will verify their relative positions. Table 3: Representative ^1H NMR Data (300 MHz, CDCl_3) [12] | Assignment | Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | | H6 | ~7.88 | d | | H4 | ~7.22 | dd | | H3 | ~6.41 | d | | NH_2 | ~4.46 | br s | | CH_3 | ~2.16 | s |

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. A well-developed reverse-phase method can effectively separate the desired 2,5-isomer from the 2,3-isomer and other impurities.

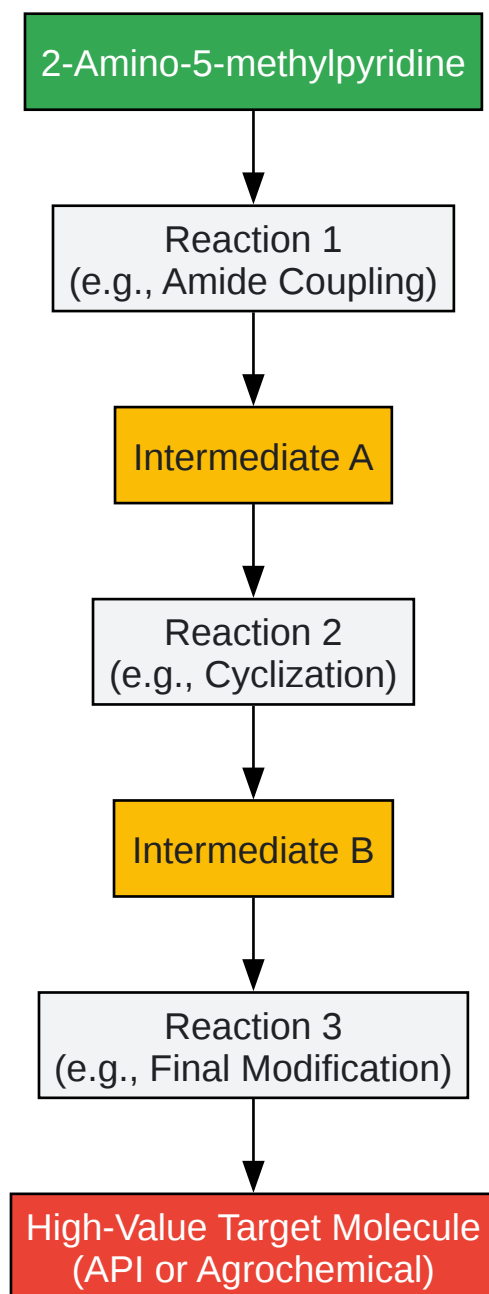
Protocol: Purity Analysis by Reverse-Phase HPLC

- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
- Acceptance Criteria: Purity \geq 98.0% by area normalization.

Applications in Drug Development and Agrochemicals

2-Amino-5-methylpyridine is not an end product but a high-value starting material. Its utility is best demonstrated by its incorporation into complex, high-value molecules.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Pharmaceuticals: It serves as a core fragment in drugs like Zolpidem (a sedative) and has been used in the synthesis of developmental drugs like Avosentan (for diabetic nephropathy).[\[13\]](#)
- Agrochemicals: It is a key precursor for neonicotinoid insecticides and other crop protection agents like Fluazuron.[\[13\]](#)[\[16\]](#)



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Caption: Role as a foundational block in a multi-step synthesis.

Suppliers and Indicative Pricing

Procuring high-quality starting materials is crucial for reproducible research. 2-Amino-5-methylpyridine is readily available from numerous suppliers in various grades and quantities.

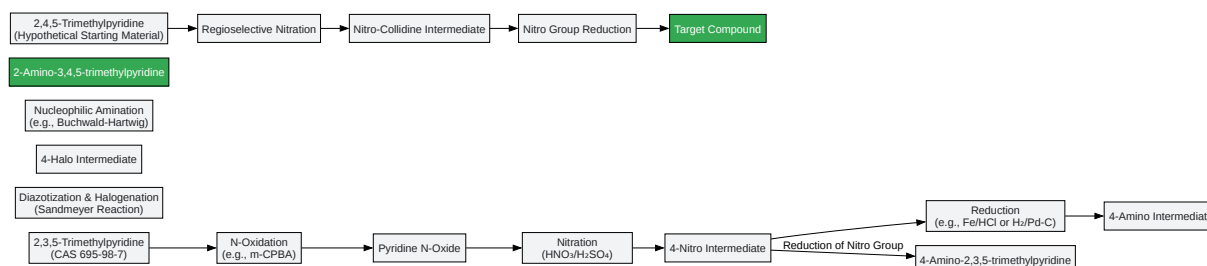
Table 4: Major Suppliers and Indicative Price Range

| Supplier | Grade | Indicative Price (USD/100g) | Notes |
|-----------------------------|-------------|-----------------------------|---------------------------------------------------------------|
| Sigma-Aldrich (Merck) | ≥99% | \$150 - \$250 | High-purity grade suitable for R&D. [2] |
| TCI Chemicals | >98.0% (GC) | \$100 - \$180 | Reliable source for research and scale-up. [5] |
| Chem-Impex | ≥98% (GC) | \$120 - \$200 | Offers a range of building blocks. [15] |
| BLD Pharm | >98% | \$90 - \$150 | Competitive pricing for various quantities. [17] |
| Various Marketplace Vendors | 98-99% | \$70 - \$130 | Prices can be lower but require careful vendor qualification. |

Disclaimer: Prices are estimates based on publicly available catalog data as of early 2026 and are subject to change based on market conditions, purity, and quantity. Bulk pricing will be significantly lower.

Hypothetical Synthesis of 2-amino-3,4,5-trimethylpyridine

While not commercially available, a plausible, albeit challenging, synthetic route for the originally requested 2-amino-3,4,5-trimethylpyridine can be proposed. A direct Chichibabin reaction on 2,3,4-trimethylpyridine would likely be unselective and sterically hindered. A more logical approach involves building the functionality onto a pre-existing collidine ring.



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Caption: A plausible, multi-step approach to the custom synthesis of the target molecule.

This conceptual pathway highlights the significant synthetic effort required, explaining the compound's lack of commercial availability and high potential cost if custom synthesized.

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